



# Application Notes: Labradimil in Neuro-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Labradimil |           |
| Cat. No.:            | B1674209   | Get Quote |

#### Introduction

**Labradimil**, also known as RMP-7 or Cereport®, is a synthetic nine-amino-acid peptide analog of bradykinin.[1][2] It functions as a potent and selective agonist for the bradykinin B2 receptor. [1] In the field of neuro-oncology, **Labradimil** is investigated for its ability to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB).[1][3] This mechanism is leveraged to enhance the delivery of chemotherapeutic agents to brain tumors, which are otherwise difficult to treat due to the restrictive nature of the BBB.[1]

#### Mechanism of Action

Labradimil exerts its effect by selectively binding to bradykinin B2 receptors, which are constitutively expressed on brain capillary endothelial cells.[1][4] This binding initiates a cascade of second messenger systems, including an increase in intracellular calcium and phosphatidylinositol turnover.[1][5] The downstream effect of this signaling pathway is the disengagement of tight junctions between the endothelial cells of the BBB, leading to a rapid and transient increase in permeability.[1][5] This effect is particularly pronounced in the vasculature of brain tumors.[1] The increased permeability allows for greater penetration of coadministered water-soluble chemotherapeutic agents, such as carboplatin, into the tumor tissue.[1] The restoration of the BBB is rapid, typically occurring within 2 to 5 minutes after the cessation of Labradimil infusion.[1][5]





Click to download full resolution via product page

Caption: Mechanism of Labradimil in enhancing drug delivery across the BBTB.

### **Preclinical Data**

Autoradiographic studies in rat models with gliomas have demonstrated that **Labradimil** significantly increases the permeability of the BBB to various radiolabeled tracers and chemotherapeutic agents in a dose-dependent manner.[1] This effect is selective for the tumor and the surrounding brain tissue.[1] In a rat glioma model, co-administration of **Labradimil** with [14C]carboplatin was shown to significantly increase the levels of carboplatin in the tumor.[6][7] Specifically, **Labradimil** administration led to a 49% increase in carboplatin levels in the tumor in the absence of dexamethasone, and a 46% increase in the presence of dexamethasone.[7] Survival studies in rodent models of gliomas have shown that the combination of **Labradimil** and water-soluble chemotherapeutics leads to a greater enhancement in survival compared to chemotherapy alone.[1]

Table 1: Summary of Preclinical Efficacy of Labradimil in a Rat Glioma Model



| Model System           | Co-administered<br>Agent | Labradimil Effect<br>on Agent's Tumor<br>Concentration | Reference |
|------------------------|--------------------------|--------------------------------------------------------|-----------|
| Rat Glioma (RG2 cells) | [14C]carboplatin         | 49% increase (without dexamethasone)                   | [7]       |
| Rat Glioma (RG2 cells) | [14C]carboplatin         | 46% increase (with dexamethasone)                      | [7]       |

## **Clinical Data**

Several clinical trials have evaluated the safety and efficacy of **Labradimil** in combination with carboplatin for the treatment of various brain tumors.

Phase I Clinical Trial in Recurrent Malignant Glioma

A Phase I dose-escalation study was conducted in 14 patients with progressing malignant glioma to assess the safety and tolerability of intravenous **Labradimil** with carboplatin.[8] The dose of **Labradimil** was escalated from 50 ng/kg to 300 ng/kg, while carboplatin was dosed to a target area under the curve (AUC).[8] The combination was generally well-tolerated, with side effects consistent with those of the individual drugs.[8]

Table 2: Phase I Clinical Trial of **Labradimil** and Carboplatin in Recurrent Malignant Glioma



| Cohort | Labradimil<br>Dose | Carboplatin<br>Target AUC<br>(mg/ml/min) | Number of<br>Patients | Notable<br>Outcomes                                 | Reference |
|--------|--------------------|------------------------------------------|-----------------------|-----------------------------------------------------|-----------|
| A      | 50 ng/kg           | 5                                        | 2                     | -                                                   | [8]       |
| В      | 100 ng/kg          | 5                                        | 3                     | -                                                   | [8]       |
| С      | 100 ng/kg          | 7                                        | 2                     | -                                                   | [8]       |
| D      | 200 ng/kg          | 7                                        | 2                     | -                                                   | [8]       |
| E      | 300 ng/kg          | 7                                        | 5                     | 1 patient improved, 1 remained stable for ≥6 months | [8]       |

Phase II Clinical Trials in Recurrent High-Grade Glioma

Phase II studies involving 87 patients with recurrent high-grade glioma (WHO Grade III/IV) assessed the response to intravenous **Labradimil** (300 ng/kg) and carboplatin.[2][9] The studies included chemotherapy-naive and chemotherapy-pretreated patient groups.[9]

Table 3: Phase II Clinical Trial Response in Recurrent High-Grade Glioma



| Patient<br>Group                   | Number<br>of<br>Patients | Clinical<br>Respons<br>e (Stable<br>or<br>Improved | Radiologi<br>cal<br>Respons<br>e (Stable,<br>Partial, or<br>Complete | Complete<br>or Partial<br>Radiologi<br>cal<br>Respons<br>e | Median<br>Duration<br>of<br>Respons<br>e (weeks) | Referenc<br>e |
|------------------------------------|--------------------------|----------------------------------------------------|----------------------------------------------------------------------|------------------------------------------------------------|--------------------------------------------------|---------------|
| Chemother<br>apy Naive<br>(CN-RMP) | 45                       | 61%                                                | 79%                                                                  | 32%                                                        | 30.3                                             | [9]           |
| Chemother apy Pretreated (CP-RMP)  | 42                       | 39%                                                | 24%                                                                  | 5%                                                         | 19.6                                             | [9]           |

Another randomized, double-blind, placebo-controlled Phase II study in 122 patients with recurrent malignant glioma did not show a significant improvement in the efficacy of carboplatin when co-administered with **Labradimil** at the tested dose and schedule.[10][11]

Table 4: Randomized Phase II Clinical Trial in Recurrent Malignant Glioma

| Treatment<br>Group          | Number of<br>Patients | Median Time<br>to Progression<br>(weeks) | Median<br>Survival Time<br>(weeks) | Reference |
|-----------------------------|-----------------------|------------------------------------------|------------------------------------|-----------|
| Labradimil +<br>Carboplatin | 62                    | 9.7                                      | 26.9                               | [10][11]  |
| Placebo +<br>Carboplatin    | 60                    | 8.0                                      | 19.9                               | [10][11]  |

Phase II Clinical Trial in Childhood Brain Tumors

A Phase II trial evaluated the combination of **Labradimil** and carboplatin in 41 pediatric patients with various primary brain tumors.[12]



Table 5: Phase II Clinical Trial Response in Childhood Brain Tumors

| Tumor Type               | Number of<br>Evaluable Patients | Objective<br>Responses                        | Reference |
|--------------------------|---------------------------------|-----------------------------------------------|-----------|
| Brainstem Glioma         | 12                              | 0                                             | [12]      |
| High-Grade Glioma        | 9                               | 0 (2 with prolonged stable disease >6 months) | [12]      |
| Ependymoma               | 8                               | 2                                             | [12]      |
| Medulloblastoma/PNE<br>T | 6                               | 1                                             | [12]      |
| Low-Grade Glioma         | 2                               | 0                                             | [12]      |

The study concluded that the combination was inactive in childhood high-grade gliomas and brainstem gliomas.[12]

## **Experimental Protocols**

Protocol 1: In Vivo Assessment of BBTB Permeability in a Rat Glioma Model

This protocol describes a method to assess the effect of **Labradimil** on the permeability of the BBTB to a chemotherapeutic agent in a rat model of glioma.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of Labradimil in a rat glioma model.



#### Methodology:

- Animal Model: Establish an orthotopic glioma model by implanting RG2 glioma cells into the striatum of adult rats.[13]
- Tumor Growth: Allow the tumors to grow for a specified period (e.g., 8 days).[13]
- Drug Administration:
  - Administer Labradimil via intravenous or intra-arterial infusion at a predetermined dose.
  - Co-administer a radiolabeled chemotherapeutic agent, such as [14C]carboplatin.[6][7]
- Tissue Collection: After a defined circulation time, euthanize the animals and carefully excise the brains.
- Quantitative Autoradiography:
  - Freeze and section the brains.
  - Expose the sections to autoradiographic film or a phosphor imaging system.
  - Quantify the concentration of the radiolabeled agent in the tumor, brain surrounding the tumor, and contralateral normal brain tissue by comparing the signal intensity to known standards.

Protocol 2: Clinical Trial Protocol for **Labradimil** and Carboplatin in Recurrent High-Grade Glioma

This protocol outlines a general methodology based on the Phase II clinical trials for recurrent high-grade glioma.

#### Methodology:

 Patient Population: Enroll adult patients with a histologically confirmed diagnosis of recurrent WHO Grade III or IV glioma (e.g., anaplastic astrocytoma, glioblastoma multiforme) who have previously undergone radiotherapy.[2][9] Patients can be stratified based on prior chemotherapy exposure.[9]



- Treatment Regimen:
  - Administer Labradimil as an intravenous infusion over 10 minutes at a dose of 300 ng/kg.
     [2][9]
  - Administer carboplatin intravenously. The carboplatin dose is calculated to achieve a target AUC (e.g., 4-9 mg/ml/min), often using the Calvert formula.[8][9]
  - Repeat treatment cycles every 28 days.[9][14]
- Patient Monitoring and Assessment:
  - Monitor for adverse events, particularly those related to carboplatin (e.g., myelosuppression) and Labradimil (e.g., transient flushing, nausea, headache).[8]
  - Assess neurological status, performance status (e.g., Karnofsky Performance Status), and corticosteroid use before each treatment cycle.
  - Evaluate tumor response using Magnetic Resonance Imaging (MRI) at baseline and after
     a specified number of cycles (e.g., after cycles 2, 4, 6, 9, and 12).[9]
- Endpoints:
  - Primary Endpoints: Time to tumor progression, objective response rate (complete response, partial response).[10][11]
  - Secondary Endpoints: Overall survival, duration of response, safety and tolerability.[9][10]
     [11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Methodological & Application





- 1. The development of the bradykinin agonist labradimil as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II studies of RMP-7 and carboplatin in the treatment of recurrent high grade glioma. RMP-7 European Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Blood–Brain Barrier for Drug Delivery to Brain PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Cereport (RMP-7) increases carboplatin levels in brain tumors after pretreatment with dexamethasone PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II studies of RMP-7 and carboplatin in the treatment of recurrent high grade glioma
   ProQuest [proquest.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. A randomized, double-blind, placebo-controlled, phase 2 study of RMP-7 in combination with carboplatin administered intravenously for the treatment of recurrent malignant glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that Cereport's ability to increase permeability of rat gliomas is dependent upon extent of tumor growth: implications for treating newly emerging tumor colonies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes: Labradimil in Neuro-Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674209#applications-of-labradimil-in-neuro-oncology-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com